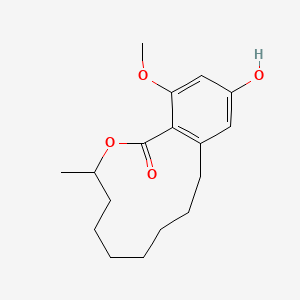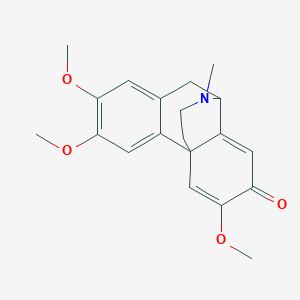![molecular formula C24H25NO8 B12318233 5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-[(9H-fluorène-9-ylméthoxycarbonylamino)méthyl]-6-hydroxy-2,2-diméthyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-3a-carboxylique est un composé organique complexe reconnu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence d’un groupe fluorèneméthoxycarbonyle (Fmoc), qui est couramment utilisé en synthèse peptidique comme groupe protecteur pour les acides aminés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 5-[(9H-fluorène-9-ylméthoxycarbonylamino)méthyl]-6-hydroxy-2,2-diméthyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-3a-carboxylique implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent la protection des groupes amines avec le groupe Fmoc, suivie de la formation du système cyclique furodioxole. Les réactifs courants utilisés dans ces réactions comprennent l’azoture de sodium (NaN3), le chlorure d’isobutoxycarbonyle (IBC-Cl) et divers solvants organiques .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de ses applications spécialisées dans la recherche plutôt que dans la fabrication à grande échelle. Les principes de la synthèse organique et de la chimie peptidique sont appliqués pour produire ce composé en laboratoire.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-[(9H-fluorène-9-ylméthoxycarbonylamino)méthyl]-6-hydroxy-2,2-diméthyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-3a-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou des amines.
Substitution : Le groupe Fmoc peut être substitué par d’autres groupes protecteurs ou groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4), des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) et divers solvants organiques. Les conditions réactionnelles varient en fonction de la transformation souhaitée, impliquant généralement des températures contrôlées et des atmosphères inertes .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’acide 5-[(9H-fluorène-9-ylméthoxycarbonylamino)méthyl]-6-hydroxy-2,2-diméthyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-3a-carboxylique présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif en synthèse organique et en chimie peptidique.
Biologie : Employé dans l’étude des mécanismes enzymatiques et des interactions protéiques.
Médecine : Étudié pour ses applications thérapeutiques potentielles, y compris le développement de médicaments.
Industrie : Utilisé dans la synthèse de matériaux et de composés spécialisés
Applications De Recherche Scientifique
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialized materials and compounds
Mécanisme D'action
Le mécanisme d’action de l’acide 5-[(9H-fluorène-9-ylméthoxycarbonylamino)méthyl]-6-hydroxy-2,2-diméthyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-3a-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe Fmoc joue un rôle crucial dans la protection des groupes amines pendant la synthèse peptidique, permettant des réactions sélectives et la formation des séquences peptidiques souhaitées. La structure unique du composé lui permet de participer à diverses réactions chimiques, ce qui facilite l’étude de processus biochimiques complexes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2S)-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}-5-méthoxy-5-oxopentanoïque
- N-[(9H-fluorène-9-ylméthoxy)carbonyl]-2-méthoxy-L-phénylalanine
- Acide (2R)-2-{[(9H-fluorène-9-ylméthoxy)carbonyl]amino}-2,4-diméthylpentanoïque
Unicité
L’acide 5-[(9H-fluorène-9-ylméthoxycarbonylamino)méthyl]-6-hydroxy-2,2-diméthyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-3a-carboxylique est unique en raison de ses caractéristiques structurales spécifiques, notamment le système cyclique furodioxole et la présence du groupe Fmoc. Ces caractéristiques en font un composé précieux en synthèse peptidique et en chimie organique .
Propriétés
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO8/c1-23(2)32-20-19(26)18(31-24(20,33-23)21(27)28)11-25-22(29)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-20,26H,11-12H2,1-2H3,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCLUGHOVZEYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2(O1)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol](/img/structure/B12318152.png)

![9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol](/img/structure/B12318161.png)

![[17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12318171.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)
![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)


![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)

![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)
